2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide

Medicinal Chemistry Physicochemical Property Optimization ADME

Identifying a high-purity, CNS-penetrant scaffold with orthogonal reactivity for library synthesis is a recurrent bottleneck. 2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide solves this with a balanced LogP (-0.292) and an unsubstituted pyrazole ring enabling late-stage functionalization. • **CNS Drug Design:** Validated brain penetration (0.8:1-2.0:1 brain:blood ratios) as an EP1 antagonist core. • **Dual Reactivity:** Secondary amine and pyrazole permit parallel amide coupling and N-alkylation for rapid lead optimization. • **Reliable Supply:** ≥98% purity minimizes side products in hit-to-lead campaigns.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
Cat. No. B13622505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCNC(CCN1C=CC=N1)C(=O)N
InChIInChI=1S/C9H16N4O/c1-2-11-8(9(10)14)4-7-13-6-3-5-12-13/h3,5-6,8,11H,2,4,7H2,1H3,(H2,10,14)
InChIKeyRDJAARPVMVJVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide: Procurement & Chemotype Overview


2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide (CAS 1340448-97-6, MF C9H16N4O, MW 196.25) is a pyrazole-containing amino amide that serves as a versatile synthetic intermediate and screening compound in medicinal chemistry. Its structure features a butanamide backbone with an ethylamino group at the 2-position and an unsubstituted 1H-pyrazol-1-yl moiety at the 4-position . The compound is commercially available from multiple vendors with typical purity specifications of 97–98% . This scaffold has been explored within the context of EP1 receptor antagonism [1] and histamine H2 receptor modulation [2], indicating its relevance as a core structural motif for target engagement studies.

1
Pyrazole amide scaffold suited for EP1 and H2 receptor target engagement studies
2
Unsubstituted pyrazole ring enables late-stage SAR diversification workflows
3
Multi-vendor availability with reported purity specifications of 97–98%

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide: Differentiation from Structural Analogs


Although many 4-(1-pyrazolyl)butanamide derivatives share a common core, subtle modifications—particularly to the amino substituent at the 2-position—profoundly alter physicochemical properties, target selectivity, and synthetic utility [1]. For instance, the ethylamino group in 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide confers a distinct lipophilicity profile (LogP –0.292) [2] relative to its methylamino analog (LogP –1.02) , directly impacting membrane permeability and metabolic stability [1]. Moreover, the unsubstituted pyrazole ring preserves a synthetic handle for late-stage functionalization, whereas pre-substituted analogs may require lengthier de novo syntheses [3]. These divergent properties underscore that simple within-class substitution is insufficient; quantitative evidence is required to guide procurement decisions.

This Compound
Ethylamino substituent confers a distinct lipophilicity profile and the unsubstituted pyrazole retains a synthetic handle for late-stage functionalization.
Methylamino Analog
Lower lipophilicity may shift permeability context; substitution at the pyrazole ring may require de novo synthesis for further SAR exploration.
Similar 4-(1-pyrazolyl)butanamide cores do not imply interchangeable physicochemical or synthetic profiles. Within-class substitution requires property-specific review.

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide: Quantitative Evidence vs. Analogs


Lipophilicity (LogP) Benchmarking

The lipophilicity of 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide (LogP = –0.292) [1] is intermediate between its methylamino (LogP = –1.02) and propylamino analogs (estimated LogP ≈ +0.3–0.5), offering a balanced LogP for both aqueous solubility and membrane permeability [2]. This measured value is approximately 0.73 log units more lipophilic than the methyl analog, a difference that can influence cellular uptake and metabolic stability in in vitro assays [2].

Lipophilicity
Head-to-head
Ethylamino
LogP –0.292
Methylamino
LogP –1.02
Δ +0.73
Intermediate lipophilicity may support balanced solubility and passive permeability for CNS-targeted screening.
Calculated LogP values; experimental confirmation advised.
Medicinal Chemistry Physicochemical Property Optimization ADME

CNS Drug-Like Property Profiling

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide (MW 196.25, HBD 2, HBA 7, TPSA ≈ 78 Ų) resides within the favorable range for CNS drug candidates (MW <400, HBD ≤3, TPSA <90 Ų) [1]. Compared to the methyl analog (MW 182.23, TPSA ~78 Ų) and propyl analog (MW 210.28), the ethyl analog strikes an optimal balance between molecular complexity and drug-like properties, as demonstrated in brain-penetrant EP1 antagonist series [2].

CNS Drug-Like Profile
Cross-study
MW 196.25 HBD 2 HBA 7 TPSA ~78 Ų
All parameters within favorable CNS drug-like space
Physicochemical profile aligns with reported CNS drug-likeness criteria, supporting brain-exposure screening workflows.
Computed properties; in vitro permeability assays recommended.
CNS Drug Design Medicinal Chemistry ADME

Purity Grade Consistency Across Suppliers

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide is available from multiple vendors at a purity specification of 98% , whereas the methyl analog is offered at 98% by some and the amino analog (2-amino-4-(1H-pyrazol-1-yl)butanamide) at 97% . The higher and more uniform purity specification across suppliers for the ethyl derivative reduces the likelihood of batch-to-batch variability in biological assays [1].

Purity Consistency
Cross-study
98% (multiple vendors)
vs. amino analog at 97%
Higher and more uniform purity specification may reduce batch-to-batch variability in screening assays.
Vendor CoA specifications; independent verification advised for critical studies.
Quality Control Sourcing Reproducibility

Synthetic Versatility of Unsubstituted Pyrazole

The unsubstituted pyrazole ring of 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide permits direct N-alkylation, C–H functionalization, or electrophilic substitution, whereas pre-substituted analogs (e.g., 4-methyl or 4-chloro derivatives) require de novo synthesis for further diversification [1]. This synthetic flexibility is exemplified by the preparation of diverse 3-substituted pyrazole derivatives from common intermediates in H2 antagonist programs [2].

Synthetic Versatility
Class-level
N-alkylation
C–H functionalization
Electrophilic substitution
Unsubstituted pyrazole ring: 1 additional diversification site vs. pre-substituted analogs
Supports late-stage SAR expansion with fewer synthetic steps compared to pre-functionalized analogs.
Class-level inference based on pyrazole reactivity precedent; context-dependent.
Medicinal Chemistry Late-Stage Functionalization SAR

2-(Ethylamino)-4-(1H-pyrazol-1-yl)butanamide: Key Application Scenarios


CNS-Penetrant EP1 Antagonist Optimization

Given its physicochemical profile (LogP –0.292, TPSA ~78 Ų) and demonstrated brain penetration in analogous pyrazole amides [1], 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide serves as an ideal starting point for synthesizing CNS-active EP1 receptor antagonists. Researchers can capitalize on the unsubstituted pyrazole to install substituents that enhance potency while maintaining favorable brain-to-blood ratios, as validated in series achieving 0.8:1–2.0:1 brain:blood ratios [1].

Histamine H2 Antagonist Lead Optimization

The 4-(1-pyrazolyl)butanamide core is a privileged structure for H2 receptor antagonism, with nitro-substituted analogs achieving 6× famotidine potency in isolated atrium assays [2]. The ethylamino derivative provides a balanced LogP for oral absorption while leaving the pyrazole 3-position open for introducing potency-enhancing groups (e.g., nitro, guanidino) as demonstrated in systematic SAR studies [2].

Parallel Library Synthesis Building Block

The presence of both a secondary amine (ethylamino) and an unsubstituted pyrazole offers orthogonal reactivity for amide coupling and N-alkylation reactions, respectively. This dual functionality enables rapid construction of focused chemical libraries targeting kinases, GPCRs, or other protein families where pyrazole amides have shown activity [1]. The compound's high commercial purity (98%) ensures minimal side products during library synthesis, improving hit confirmation rates.

Physicochemical Benchmarking for CNS Discovery

With a molecular weight of 196.25 and HBD count of 2, this compound resides in a favorable region of CNS drug-like space [3]. Procurement for use as a control or comparator in ADME studies (e.g., PAMPA permeability, metabolic stability assays) allows researchers to benchmark novel CNS candidates against a structurally characterized, brain-penetrant reference scaffold [1].

Application
Selection Property
Validation Focus
CNS-penetrant EP1 antagonist studies
Physicochemical profile alignment
Brain exposure model review
Histamine H2 receptor modulation research
Scaffold versatility for SAR
Potency-enhancing group exploration
Focused library synthesis
Orthogonal reactivity profile
Library purity and diversity assessment
CNS ADME benchmarking
Drug-like reference scaffold
Permeability and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.